3-Methoxylimaprost
Overview
Description
3-Methoxylimaprost is a derivative of Limaprost, an analog of prostaglandin E1 (PGE1). It is formed by the Michael addition of methanol to the limaprost 2,3 double bond .
Molecular Structure Analysis
The molecular formula of 3-Methoxylimaprost is C23H40O6. It has an average mass of 412.560 Da and a monoisotopic mass of 412.282501 Da .Physical And Chemical Properties Analysis
3-Methoxylimaprost has a molecular formula of C23H40O6, an average mass of 412.560 Da, and a monoisotopic mass of 412.282501 Da .Scientific Research Applications
Dopamine Metabolite Research
Research has focused on 3-Methoxylimaprost as a metabolite of dopamine. Studies have shown its significance in evaluating drugs acting on dopaminergic neurons. It's been used to study changes in dopamine acidic metabolites and how various drugs affect dopaminergic systems at different levels (Di Giulio et al., 1978). Additionally, it has been linked to dopamine turnover and utilization, and a novel method to measure it using HPLC with electrochemical detection has been developed (Heal et al., 1990).
Green Chemistry in Education
In the field of green chemistry, an undergraduate project employed 3-Methoxycarbonyl as part of an ionic liquid experiment. This project aimed to introduce students to innovative ideas in chemical research and green chemistry (Verdía et al., 2017).
Role in Monoamine Metabolism
3-Methoxylimaprost has been studied for its effects on monoamine metabolism in rat brains. Research indicated that it does not affect monoamine turnover but can interfere with dopamine levels affected by other drugs, thus influencing therapeutic responses (Gervas et al., 1983).
Neurodegenerative Diseases and Cancer Research
This compound has also been explored in the context of neurodegenerative diseases and cancer. A study demonstrated that 2-Methoxyestradiol, a natural derivative, exhibits anticancer activity and potential neurodegenerative effects, suggesting its dual role in medical research (Gorska et al., 2014).
Chemical Interaction and Properties Study
Methoxyphenols, including 3-Methoxyphenol, have been examined for their intermolecular and intramolecular hydrogen bonds. Such studies are crucial in understanding the chemical properties of compounds containing methoxy groups (Varfolomeev et al., 2010).
Reproductive Toxicity Studies
3-Methoxybenzophenone (BP-3), a similar compound, has been scrutinized for its reproductive toxicity in human and animal studies. It's an example of how methoxy compounds are investigated for their biological and environmental impacts (Ghazipura et al., 2017).
properties
IUPAC Name |
7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S,5S)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]-3-methoxyheptanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H40O6/c1-4-5-8-16(2)13-17(24)11-12-20-19(21(25)15-22(20)26)10-7-6-9-18(29-3)14-23(27)28/h11-12,16-20,22,24,26H,4-10,13-15H2,1-3H3,(H,27,28)/b12-11+/t16-,17+,18?,19+,20+,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQMVTHTYLSWGRI-HMHRGJHKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)CC(C=CC1C(CC(=O)C1CCCCC(CC(=O)O)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](C)C[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCC(CC(=O)O)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H40O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxylimaprost |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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